tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[211]hexan-4-yl]carbamate hydrochloride is a synthetic organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic amine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions can be conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-azabicyclo[2.1.1]hexan-4-yl]carbamate
- tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride
Uniqueness
tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H21ClN2O3 |
---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-9(2,3)16-8(14)13-10-4-11(5-10,6-12)15-7-10;/h4-7,12H2,1-3H3,(H,13,14);1H |
InChI Key |
FSFGBKKTBLEOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(OC2)CN.Cl |
Origin of Product |
United States |
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